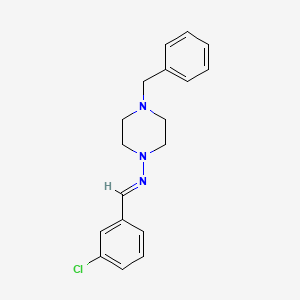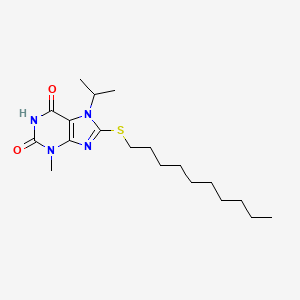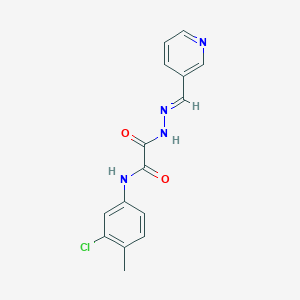
N-(3-Chloro-4-methylphenyl)-2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chloro-4-methylphenyl)-2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)acetamide is a synthetic organic compound characterized by its complex structure, which includes a chlorinated aromatic ring, a pyridine moiety, and a hydrazino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methylphenyl)-2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)acetamide typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 3-pyridinecarboxaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.
Acylation Reaction: The hydrazone intermediate is then reacted with N-(3-chloro-4-methylphenyl)glycine chloride in the presence of a base such as triethylamine. This step involves the formation of the final acetamide product through an acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Chloro-4-methylphenyl)-2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazino derivatives.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Oxo derivatives.
Reduction: Reduced hydrazino derivatives.
Substitution: Substituted aromatic derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-Chloro-4-methylphenyl)-2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-(3-Chloro-4-methylphenyl)-2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, in medicinal applications, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Chloro-2-methylphenyl)-2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)acetamide
- N-(3-Chloro-4-methylphenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide
- N-(3-Chloro-4-methylphenyl)-2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)propionamide
Uniqueness
N-(3-Chloro-4-methylphenyl)-2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)acetamide is unique due to its specific substitution pattern on the aromatic ring and the presence of both a pyridine and a hydrazino group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C15H13ClN4O2 |
|---|---|
Molekulargewicht |
316.74 g/mol |
IUPAC-Name |
N-(3-chloro-4-methylphenyl)-N'-[(E)-pyridin-3-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C15H13ClN4O2/c1-10-4-5-12(7-13(10)16)19-14(21)15(22)20-18-9-11-3-2-6-17-8-11/h2-9H,1H3,(H,19,21)(H,20,22)/b18-9+ |
InChI-Schlüssel |
JHMMWOJWYKVRNB-GIJQJNRQSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C/C2=CN=CC=C2)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=CN=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


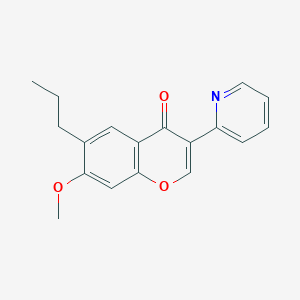

![4-(4-methylphenyl)-N-[(E)-3-pyridinylmethylidene]-1-piperazinamine](/img/structure/B11995043.png)
![2,4-Dichloro-6-[9-chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11995049.png)
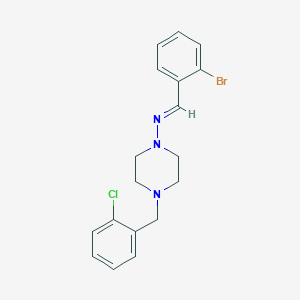

![2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11995074.png)
![4-[4-(1,3-Benzothiazol-2-YL)-5-methyl-1H-pyrazol-3-YL]-6-ethyl-2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-YL)methyl]-1,3-benzenediol](/img/structure/B11995079.png)


